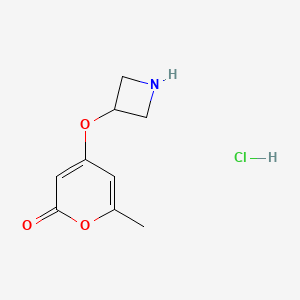

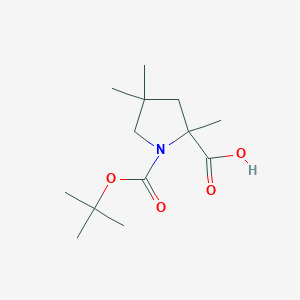

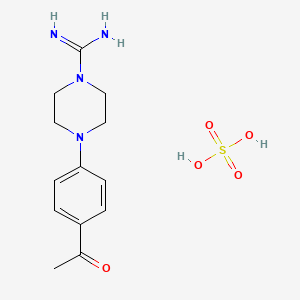

1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación

Chemoselective tert-Butoxycarbonylation

- Application : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used for tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, offering chemoselectivity and high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Alkoxide Anion Triggered Group Migration

- Application : An alkoxide anion triggered tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide in a unique nine-membered cyclic transition state (Xue & Silverman, 2010).

Antibacterial Activity

- Application : Synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid showing antibacterial activities, indicating its potential in creating antibacterial agents (Song, Ma, & Zhu, 2015).

Synthesis of Amino Acid Derivatives

- Application : Synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, demonstrating its utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Palladium-catalyzed tert-Butoxycarbonylation

- Application : A modified palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, forming a key precursor to fluorinated alpha-amino acids (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Mecanismo De Acción

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid is the amine functional group . This compound is a tert-butyloxycarbonyl (Boc) protecting group , which is commonly used in organic synthesis for the protection of amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid , and finally decarboxylation to the amine .

Biochemical Pathways

The Boc group plays a significant role in organic synthesis . It is involved in the sequential protection and deprotection of the amine functional group . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

Result of Action

The result of the action of this compound is the protection of the amine functional group, which is a key functionality present in several compounds including natural products, amino acids, and peptides . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions .

Direcciones Futuras

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of a new strategy for deprotection of this complexant class could be a future direction . Additionally, the expansion of the applicability of amino acid ionic liquids (AAILs) prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) could be another potential future direction .

Análisis Bioquímico

Biochemical Properties

1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions as a protecting group for amino acids and peptides. It interacts with various enzymes and proteins during the synthesis of complex molecules. The Boc group can be selectively removed using acids such as trifluoroacetic acid, allowing for the controlled deprotection of amino groups . This selective interaction with acids ensures that the compound can be used in multi-step synthesis without interfering with other functional groups.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a protecting group. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Its use in the synthesis of peptides and proteins can indirectly affect cellular functions by enabling the production of bioactive molecules that interact with cellular pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound does not directly inhibit or activate enzymes but serves as a temporary modification to protect functional groups during synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor. It remains stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions. Long-term studies have shown that the compound does not degrade significantly over time, making it a reliable protecting group for extended synthesis protocols .

Dosage Effects in Animal Models

High doses of the compound or its deprotection products could potentially lead to toxicity, although this is not a common concern in typical laboratory use .

Metabolic Pathways

This compound is not directly involved in metabolic pathways. Its primary role is in the protection of amino groups during the synthesis of peptides and proteins. The compound itself is metabolically inert and does not participate in enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It does not rely on specific transporters or binding proteins but diffuses through cellular membranes. Its localization is primarily determined by the synthetic processes it is involved in .

Subcellular Localization

The subcellular localization of this compound is not specific to any organelle or compartment. It functions in the cytoplasm where it participates in synthetic reactions. The compound does not have targeting signals or post-translational modifications that direct it to specific cellular locations .

Propiedades

IUPAC Name |

2,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-12(4,5)7-13(14,6)9(15)16/h7-8H2,1-6H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXQZEQKNNNNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

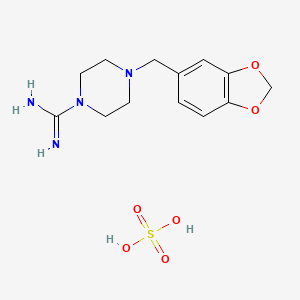

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)